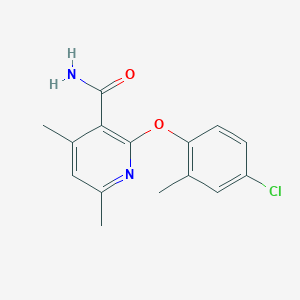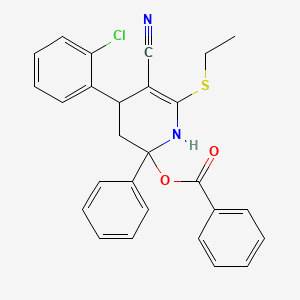![molecular formula C26H25N3O3S2 B11518776 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 309274-07-5](/img/structure/B11518776.png)
2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzothieno[2,3-d]pyrimidin-4(3H)-one core, followed by the introduction of the naphthyl group and the morpholino-oxoethyl-sulfanyl moiety. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The morpholino group can be substituted with other amines or functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one include other benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives and naphthyl-substituted compounds. These compounds may share similar chemical properties but differ in their biological activities and applications. The uniqueness of 2-[(2-morpholino-2-oxoethyl)sulfanyl]-3-(1-naphthyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological effects.
Properties
CAS No. |
309274-07-5 |
|---|---|
Molecular Formula |
C26H25N3O3S2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-naphthalen-1-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C26H25N3O3S2/c30-22(28-12-14-32-15-13-28)16-33-26-27-24-23(19-9-3-4-11-21(19)34-24)25(31)29(26)20-10-5-7-17-6-1-2-8-18(17)20/h1-2,5-8,10H,3-4,9,11-16H2 |
InChI Key |
BCGZTIIMFPWYPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC5=CC=CC=C54)SCC(=O)N6CCOCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[5-(5-chloro-2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11518693.png)
![3-Imino-3-morpholin-4-yl-2-[(4-nitro-phenyl)-hydrazono]-propionitrile](/img/structure/B11518701.png)
![Ethyl 1-{[3'-(3-chloro-4-methylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11518715.png)

![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11518744.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11518746.png)
![2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]pyrrolidin-3-yl N'-(3,4-dimethylphenyl)-N-methylcarbamimidothioate](/img/structure/B11518754.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4,6-diphenylpyridine-3-carbonitrile](/img/structure/B11518762.png)
![6-bromo-2-oxo-N'-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-2H-chromene-3-carbohydrazide](/img/structure/B11518768.png)
![(4E)-4-{4-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11518769.png)
![(2E)-[2-(4-methoxyphenyl)hydrazinylidene][4-(4-methylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B11518773.png)
![2-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11518781.png)
![13-amino-9-(4-ethoxyphenyl)-5,5-dimethyl-7-oxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,12,15(21)-pentaene-10-carbonitrile](/img/structure/B11518794.png)
